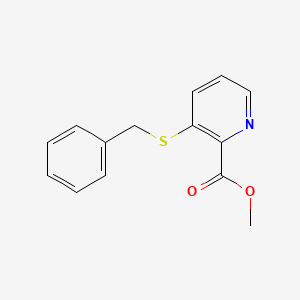

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate

Description

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate is a pyridine derivative characterized by a benzylsulfanyl (C₆H₅CH₂S-) substituent at the 3-position and a methyl ester group at the 2-position. This compound belongs to a broader class of functionalized pyridines, which are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and versatility in synthetic modifications.

Synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example, methyl 3-chloropyridine-2-carboxylate (a common precursor, as seen in ) could undergo substitution with benzylthiol to introduce the sulfanyl moiety. Alternatively, Pd-catalyzed cross-coupling methods (e.g., Suzuki-Miyaura or Buchwald-Hartwig) may be employed, as demonstrated for analogous thienopyridine derivatives in and .

Properties

IUPAC Name |

methyl 3-benzylsulfanylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDYKDNWHZAYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate typically involves the reaction of 3-mercaptopyridine with benzyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol and a suitable acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Methyl 3-(benzylsulfinyl)pyridine-2-carboxylate, Methyl 3-(benzylsulfonyl)pyridine-2-carboxylate.

Reduction: Methyl 3-(benzylsulfanyl)pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including methyl 3-(benzylsulfanyl)pyridine-2-carboxylate, exhibit significant anticancer properties. For instance, computational modeling has shown that similar pyridine variants can penetrate the blood-brain barrier effectively and demonstrate low cardiotoxicity while maintaining high glioblastoma cytotoxicity . The structural characteristics of these compounds allow them to interact favorably with biological targets involved in cancer progression.

1.2 Inhibition of Steroid Sulfatase

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate has been investigated for its potential as a steroid sulfatase inhibitor, which is crucial in the treatment of estrogen-dependent cancers. Compounds with similar structures have demonstrated effective inhibition of steroid sulfatase activity in human placental cells and breast cancer cell lines (MCF-7), suggesting that methyl 3-(benzylsulfanyl)pyridine-2-carboxylate could be developed for therapeutic applications against such cancers .

Synthetic Utility

2.1 Organic Synthesis

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable building block for creating more complex molecules. For example, it can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

2.2 Functionalization of Pyridines

The compound can also be employed in the functionalization of pyridine derivatives through techniques such as N-arylation and Suzuki-Miyaura coupling reactions. These methods allow for the introduction of diverse functional groups onto the pyridine ring, enhancing the compound's reactivity and expanding its application scope .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of methyl 3-(benzylsulfanyl)pyridine-2-carboxylate is crucial for optimizing its biological activity. SAR studies indicate that modifications to the benzyl sulfanyl group can significantly influence the compound's potency and selectivity against various targets . This knowledge can guide future synthesis efforts to develop more effective derivatives.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Sulfanyl vs. Amino Groups

- Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (): The amino group (-NH₂) enhances nucleophilicity, enabling Buchwald-Hartwig C-N coupling to form nitroaryl derivatives.

- Methyl 3-(benzoylcarbamothioylamino)pyrazolo[1,5-a]pyridine-2-carboxylate (): The thiourea-like substituent introduces hydrogen-bonding capacity, differing from the non-polar benzylsulfanyl group. This impacts solubility and intermolecular interactions .

Sulfanyl vs. Halogen/Trifluoromethyl Groups

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (): The chloro and trifluoromethyl groups are electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with the electron-donating benzylsulfanyl group, which may stabilize positive charges in intermediates during further functionalization .

Sulfanyl vs. Aryl Groups

- Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate (): Aryl groups introduced via Suzuki coupling enhance π-π stacking interactions, whereas the benzylsulfanyl group offers flexibility and sulfur-based reactivity (e.g., oxidation to sulfones) .

Core Heterocycle Variations

- Thieno[3,2-b]pyridine vs. Pyridine Cores ( vs. Target Compound): Thienopyridine cores (e.g., in antitumor agents) exhibit extended conjugation, altering absorption spectra and redox properties compared to simpler pyridine derivatives. This impacts applications in optoelectronics and bioactivity .

Functional Group Modifications

- Methyl Ester vs. Carboxylate Salts (): Methyl esters (as in the target compound) are typically more lipophilic than carboxylate salts (e.g., lithium salts), affecting bioavailability and solubility in aqueous media .

Biological Activity

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate is characterized by the presence of a pyridine ring substituted with a benzylsulfanyl group and a carboxylate moiety. Its molecular formula is C12H11N1O2S1, and it has been synthesized through various methods, including nucleophilic substitutions and coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 3-(benzylsulfanyl)pyridine-2-carboxylate derivatives. For instance, research involving similar compounds has demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay indicated that certain derivatives exhibited growth inhibition with GI50 values around 13 µM, suggesting effective antitumor activity without substantial toxicity to non-tumorigenic cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| 2e | MDA-MB-231 | 13 | Significant reduction in cell viability |

| MDA-MB-468 | - | Effective against TNBC | |

| MCF-12A | - | Low toxicity observed |

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 3-(benzylsulfanyl)pyridine-2-carboxylate have also been investigated. In vitro assays demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for COX-2 inhibition were reported to be approximately 23.8 μM, indicating moderate anti-inflammatory activity compared to standard drugs like celecoxib .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Methyl 3-(benzylsulfanyl)pyridine-2-carboxylate | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The mechanisms underlying the biological activities of methyl 3-(benzylsulfanyl)pyridine-2-carboxylate involve several pathways:

- Inhibition of Cell Proliferation : Studies have shown that this compound can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Targeting Signaling Pathways : It has been suggested that this compound may influence key signaling pathways such as the EGFR-PI3K-AKT pathway, which is critical in cancer progression and survival .

Case Studies and Research Findings

Several case studies have reported on the efficacy of methyl 3-(benzylsulfanyl)pyridine-2-carboxylate derivatives:

- Study on Cytotoxicity : A study involving the treatment of MCF-7 breast cancer cells with derivatives showed promising results, with significant apoptosis induction and reduced cell viability compared to untreated controls .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that related compounds exhibited anti-inflammatory effects comparable to indomethacin, further supporting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.